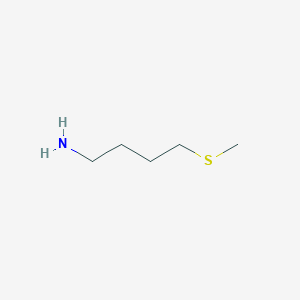

4-(Methylthio)-1-butylamine

Beschreibung

The exact mass of the compound 1-Butanamine, 4-(methylthio)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Methylthio)-1-butylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylthio)-1-butylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylsulfanylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-7-5-3-2-4-6/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOFJJHACXCMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336464 | |

| Record name | 1-Butanamine, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55021-77-7 | |

| Record name | 1-Butanamine, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulfanyl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Methylthio)-1-butylamine

Introduction

4-(Methylthio)-1-butylamine [CAS: 55021-77-7], a structurally intriguing primary amine, serves as a pivotal building block in synthetic organic chemistry.[1] Its significance is most notably highlighted by its role as a key precursor in the synthesis of sulforaphane and related isothiocyanates, compounds renowned for their potent chemopreventive and antioxidant properties.[2][3] Structurally, it is an aliphatic amine featuring a terminal amino group and a methylthioether moiety at the opposing end of a flexible four-carbon chain. This bifunctional nature makes it a versatile intermediate for introducing a specific thioether chain in the development of novel pharmaceutical agents and agrochemicals.

This guide provides an in-depth exploration of the primary synthetic pathways to 4-(Methylthio)-1-butylamine. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to elucidate the underlying chemical principles and strategic considerations that govern the selection of a particular synthetic route. We will examine methodologies from the perspective of efficiency, scalability, reagent availability, and chemical integrity.

| Property | Value |

| CAS Number | 55021-77-7 |

| Molecular Formula | C5H13NS |

| Molecular Weight | 119.23 g/mol |

| Appearance | Pale Yellow Oil |

| Boiling Point | 188-190°C |

Strategic Overview of Synthetic Pathways

The synthesis of 4-(Methylthio)-1-butylamine can be approached from several distinct strategic angles, primarily dictated by the choice of starting material. The most prevalent and logical strategies involve either the construction of the C-N bond at a late stage on a pre-existing C4 thioether backbone or the derivatization of a molecule that already contains the core structure. This guide will focus on three robust and field-proven pathways:

-

Pathway A: Direct Reduction of 4-(Methylthio)butanenitrile. A straightforward and high-yielding approach from a commercially available nitrile.

-

Pathway B: The Gabriel Synthesis. A classic method ensuring the clean formation of a primary amine from a corresponding alkyl halide, avoiding common over-alkylation issues.

-

Pathway C: Reductive Amination of 4-(Methylthio)butanal. An efficient one-pot procedure that forms the imine and reduces it in situ to the target amine.

The following sections will dissect each pathway, providing mechanistic insights, detailed experimental protocols, and the rationale behind critical process parameters.

Pathway A: Direct Reduction of 4-(Methylthio)butanenitrile

This pathway represents one of the most direct and atom-economical routes to 4-(Methylthio)-1-butylamine. The strategy hinges on the reduction of the nitrile functional group of the readily available starting material, 4-(Methylthio)butanenitrile [CAS: 59121-24-3]. The choice of reducing agent is the critical experimental variable, influencing reaction conditions, safety protocols, and workup procedures.

Mechanistic Rationale

The reduction of a nitrile to a primary amine involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be achieved through two primary mechanisms: hydride reduction or catalytic hydrogenation.

-

Hydride Reduction: Powerful hydride donors, such as Lithium Aluminum Hydride (LiAlH₄), attack the electrophilic carbon of the nitrile. The reaction proceeds through an intermediate imine salt, which is further reduced to a dianionic species. A subsequent aqueous or acidic workup is essential to quench the reactive aluminum salts and protonate the nitrogen, yielding the primary amine.[4][5]

-

Catalytic Hydrogenation: In this heterogeneous catalysis approach, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel). The nitrile adsorbs onto the catalyst surface and is sequentially hydrogenated, typically via an imine intermediate, to the final amine. This method often requires elevated pressure and temperature but is highly effective for large-scale industrial synthesis.[6][7]

Experimental Protocol: LiAlH₄ Reduction

This protocol is well-suited for laboratory-scale synthesis where potent reagents can be handled safely.

Materials:

-

4-(Methylthio)butanenitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Sulfuric Acid (H₂SO₄), 10% aqueous solution

-

Sodium Hydroxide (NaOH), 20% aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, ice bath

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen inlet. The system must be maintained under an inert atmosphere (N₂ or Argon) throughout the reaction.

-

Reagent Preparation: In the flask, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether. Cool the suspension to 0°C using an ice bath.

-

Addition of Nitrile: Dissolve 4-(Methylthio)butanenitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching (Caution: Highly Exothermic): Cool the reaction flask back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 20% NaOH solution, and then add more water until a granular white precipitate of aluminum salts forms and the supernatant is clear.

-

Workup: Decant or filter the ether layer. Wash the solid precipitate thoroughly with additional portions of diethyl ether. Combine all organic fractions.

-

Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude 4-(Methylthio)-1-butylamine can be further purified by vacuum distillation to yield a clear, pale-yellow oil.

Pathway B: The Gabriel Synthesis

The Gabriel synthesis is a venerable and highly reliable method for preparing primary amines, ingeniously avoiding the over-alkylation that plagues direct amination with ammonia.[8][9] The strategy employs the phthalimide anion as a protected form of ammonia. This pathway requires a precursor, typically 1-bromo-4-(methylthio)butane, which can be synthesized from the corresponding alcohol, 4-(methylthio)-1-butanol.[10]

Mechanistic Rationale

The synthesis unfolds in two distinct, high-yielding steps:

-

N-Alkylation: The N-H bond of phthalimide is sufficiently acidic (pKa ≈ 8.3) to be deprotonated by a moderately strong base like potassium hydroxide or potassium carbonate, forming the potassium phthalimide salt.[9] This salt contains a potent nitrogen nucleophile that readily displaces a halide from a primary alkyl halide (e.g., 1-bromo-4-(methylthio)butane) in a classic Sₙ2 reaction. The steric bulk and electron-withdrawing nature of the phthaloyl group prevent the product, N-(4-(methylthio)butyl)phthalimide, from undergoing further alkylation.[11]

-

Deprotection (Hydrolysis): The final amine is liberated from the N-alkylated phthalimide intermediate. While acidic or basic hydrolysis is possible, it often requires harsh conditions. The Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing alcoholic solvent, is the preferred method.[8] Hydrazine attacks the carbonyl carbons, leading to the formation of a stable cyclic phthalhydrazide precipitate and releasing the desired primary amine.[12]

Experimental Protocol: Gabriel Synthesis

Part 1: Synthesis of 1-Bromo-4-(methylthio)butane

-

(This protocol is generalized. Specific conditions may vary.)

-

Charge a flask with 4-(methylthio)-1-butanol and cool to 0°C.

-

Slowly add phosphorus tribromide (PBr₃) (approx. 0.4 equivalents) while maintaining the low temperature.

-

After addition, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for several hours until the reaction is complete (monitored by GC).

-

Perform a careful aqueous workup, washing with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, remove the solvent, and purify the resulting 1-bromo-4-(methylthio)butane by vacuum distillation.

Part 2: Gabriel Amine Synthesis Materials:

-

1-Bromo-4-(methylthio)butane

-

Potassium Phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Ethanol

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl Ether

Procedure:

-

Alkylation: Dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF in a round-bottom flask. Add 1-bromo-4-(methylthio)butane (1.0 equivalent) and heat the mixture to 80-90°C for 2-4 hours, stirring vigorously.

-

Isolation of Intermediate: After cooling, pour the reaction mixture into a large volume of cold water. The N-(4-(methylthio)butyl)phthalimide will precipitate. Collect the solid by filtration, wash with water, and dry.

-

Hydrazinolysis (Deprotection): Suspend the dried phthalimide intermediate in ethanol. Add hydrazine monohydrate (1.5 equivalents) and heat the mixture to reflux for 2-3 hours. A thick white precipitate of phthalhydrazide will form.

-

Workup: Cool the reaction mixture to room temperature and add concentrated HCl to dissolve the desired amine product as its hydrochloride salt and ensure complete precipitation of the phthalhydrazide.

-

Purification: Filter off the phthalhydrazide precipitate and wash it with cold ethanol. Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride salt. To obtain the free amine, dissolve the salt in water, basify with concentrated NaOH solution until pH > 12, and extract the liberated amine with diethyl ether. Dry the combined ether extracts, remove the solvent, and purify by vacuum distillation as described in Pathway A.

Pathway C: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis, valued for its efficiency and versatility.[13] This one-pot reaction combines a carbonyl compound with an amine source (in this case, ammonia) and a reducing agent.[14] The key intermediate is an imine, which is formed reversibly and then immediately reduced to the target amine. The choice of a selective reducing agent, one that reduces the imine faster than the starting aldehyde, is crucial for success.

Mechanistic Rationale

The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of 4-(methylthio)butanal, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or the corresponding iminium ion under slightly acidic conditions). A carefully chosen reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture. These reagents are mild enough not to reduce the starting aldehyde significantly but are potent enough to rapidly reduce the more electrophilic iminium ion as it forms.[14] This in situ reduction drives the equilibrium towards the final amine product.

Experimental Protocol: Reductive Amination

(Note: This pathway requires the synthesis of 4-(methylthio)butanal, which can be prepared by oxidation of 4-(methylthio)-1-butanol.)

Materials:

-

4-(Methylthio)butanal

-

Ammonia (as a solution in methanol, e.g., 7N)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic Acid (glacial)

-

Hydrochloric Acid (HCl), 1M

-

Sodium Hydroxide (NaOH), 5M

-

Diethyl Ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(methylthio)butanal (1.0 equivalent) in methanol. Add a solution of ammonia in methanol (a large excess, e.g., 10-20 equivalents). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Reduction: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. Cautiously add a few drops of glacial acetic acid to maintain a slightly acidic pH (6-7), which promotes iminium ion formation without degrading the reducing agent.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the disappearance of the aldehyde/imine intermediate by TLC or GC.

-

Workup: Carefully acidify the reaction mixture to pH ~2 with 1M HCl to decompose any remaining NaBH₃CN (Caution: HCN gas evolution, perform in a well-ventilated fume hood). Stir for 1 hour.

-

Purification: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-basic impurities. Basify the aqueous layer to pH > 12 with 5M NaOH solution.

-

Extraction and Isolation: Extract the product into several portions of diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Scalability |

| A: Nitrile Reduction | 4-(Methylthio)butanenitrile | LiAlH₄ or H₂/Catalyst | Direct, high-yielding, one-step transformation. | LiAlH₄ is hazardous; catalytic hydrogenation requires specialized pressure equipment. | Excellent (especially catalytic route) |

| B: Gabriel Synthesis | 1-Bromo-4-(methylthio)butane | Potassium Phthalimide, Hydrazine | Exclusively forms primary amine, avoids over-alkylation, clean reaction. | Two-step process, requires synthesis of alkyl halide, use of toxic hydrazine. | Good |

| C: Reductive Amination | 4-(Methylthio)butanal | Ammonia, NaBH₃CN | Efficient one-pot procedure, mild conditions. | Requires synthesis of the aldehyde precursor, use of toxic cyanide-based reagent. | Very Good |

Conclusion

The synthesis of 4-(Methylthio)-1-butylamine can be effectively achieved through several robust chemical pathways. For laboratory-scale synthesis where purity is paramount, the Gabriel Synthesis (Pathway B) offers an excellent solution by preventing the formation of secondary and tertiary amine byproducts. For a more direct and atom-economical approach, the Direct Reduction of 4-(Methylthio)butanenitrile (Pathway A) is highly effective, with the choice between LiAlH₄ and catalytic hydrogenation depending on available equipment and scale. The LiAlH₄ method is convenient for gram-scale synthesis, while catalytic hydrogenation is the method of choice for industrial production. Finally, Reductive Amination (Pathway C) provides a powerful and efficient one-pot alternative, particularly valuable if the corresponding aldehyde is readily accessible. The ultimate choice of method will depend on a careful evaluation of project-specific requirements, including scale, purity needs, cost, and safety infrastructure.

References

- Hagion H, Nakayama K. (1968). Amino acid metabolism in microorganisms. Part IV. L-Methionine decarboxylase produced by Streptomyces strain. Agric. Biol. Chem., 32, 727–733.

- Laval, G., & Golding, B. T. (2003). One-pot procedure for the decarboxylation of α-amino acids. Synlett, 2003(4), 542-546.

-

Cambridge University Press. (n.d.). Gabriel Synthesis. [Link]

-

Wikipedia. (2023). Gabriel synthesis. [Link]

-

Pharmaguideline. (n.d.). Transamination, Deamination and Decarboxylation. [Link]

- Ducrot, L., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.

-

Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. [Link]

- Google Patents. (2015).

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

-

Master Organic Chemistry. (2023). The Gabriel Synthesis For Making Primary Amines. [Link]

- Zomer, G., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.

- Li, H., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.

-

Reddit. (2017). Reduction of a nitrile to a primary amine. [Link]

-

Chemguide. (n.d.). Reduction of nitriles. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]

-

ResearchGate. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]

-

SpringerLink. (2016). Application of supported lanthanum catalysts in the hydrogenation of nitriles. [Link]

-

Doc Brown's Chemistry. (n.d.). Reduction of aldehydes ketones nitriles. [Link]

-

Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

-

Der Pharma Chemica. (2016). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

-

Chemistry Steps. (n.d.). Alcohols to Amines. [Link]

-

University of Milan. (n.d.). Self-sustaining closed-loop multi-enzyme mediated interconversion of amines into alcohols in continuous reactions. [Link]

-

Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

-

Nature. (2024). Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex. [Link]

- Google Patents. (2004).

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PubChem. (n.d.). 4-(Methylthio)butanol. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Methionine decarboxylase - Wikipedia [en.wikipedia.org]

- 3. Structural basis for substrate specificity of l-methionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]

- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. 4-(Methylthio)butanol | C5H12OS | CID 519793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to the Chemical Properties of 4-(Methylthio)-1-butylamine

4-(Methylthio)-1-butylamine, identified by CAS number 55021-77-7, is a bifunctional organic molecule featuring a primary amine and a thioether group.[1][2][3] This unique combination of functionalities makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules in the fields of agrochemicals, pharmaceuticals, and materials science. Its structure, a simple C4 alkyl chain with a terminal amine and a methylthio substituent, provides a scaffold for a variety of chemical transformations. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and spectroscopic profile, providing researchers and development professionals with the technical insights necessary for its effective application.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of 4-(Methylthio)-1-butylamine are summarized below. These properties are critical for designing experimental setups, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 55021-77-7 | [1][2][3] |

| Molecular Formula | C₅H₁₃NS | [1][2][3] |

| Molecular Weight | 119.23 g/mol | [1][2][3] |

| Appearance | Pale Yellow Oil | [1] |

| Boiling Point | 188-190 °C | [1] |

| Density | 0.926 g/cm³ | [4] |

| Refractive Index (n²⁰/D) | 1.482 | [4] |

| Solubility | Soluble in Chloroform, Methanol | [1] |

| SMILES | CSCCCCN | [5] |

graph "chemical_structure" { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N [label="NH₂", fontcolor="#202124"]; C1 [label="CH₂", fontcolor="#202124"]; C2 [label="CH₂", fontcolor="#202124"]; C3 [label="CH₂", fontcolor="#202124"]; C4 [label="CH₂", fontcolor="#202124"]; S [label="S", fontcolor="#202124"]; C5 [label="CH₃", fontcolor="#202124"];

// Define positions N [pos="0,0!"]; C1 [pos="1.5,0!"]; C2 [pos="2.5,1!"]; C3 [pos="3.5,0!"]; C4 [pos="4.5,1!"]; S [pos="5.5,0!"]; C5 [pos="7,0!"];

// Define edges for bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S; S -- C5;

// Add a label label = "Figure 1. Chemical Structure of 4-(Methylthio)-1-butylamine"; labelloc = "b"; fontsize=14; }

Caption: Chemical structure of 4-(Methylthio)-1-butylamine.

Synthesis and Mechanistic Considerations

The synthesis of 4-(Methylthio)-1-butylamine can be approached through several established routes in organic chemistry. A common and logical strategy involves the reduction of a nitrile precursor, 4-(methylthio)butanenitrile. This method is advantageous due to the commercial availability of starting materials and the high efficiency of nitrile reduction.

Caption: General workflow for the synthesis via nitrile reduction.

Protocol: Reduction of 4-(Methylthio)butanenitrile with LiAlH₄

This protocol describes a representative lab-scale synthesis. The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is based on its high reactivity and effectiveness in converting nitriles to primary amines. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

Step 1: Reaction Setup

-

Equip a dry, 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Flush the entire apparatus with dry nitrogen to ensure an inert atmosphere.

-

Suspend Lithium Aluminum Hydride (LiAlH₄) in 150 mL of anhydrous tetrahydrofuran (THF) in the flask and cool the mixture to 0 °C using an ice bath.

-

Causality: THF is an ideal aprotic solvent that solubilizes the reactants without reacting with the highly reactive LiAlH₄. The inert atmosphere prevents the quenching of LiAlH₄ by atmospheric moisture and oxygen.

-

Step 2: Addition of Nitrile

-

Dissolve 4-(methylthio)butanenitrile in 50 mL of anhydrous THF.[6]

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent a dangerous temperature increase.

-

Step 3: Reaction and Quenching

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently reflux the mixture for 4-6 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture back to 0 °C.

-

Carefully and sequentially add 10 mL of water, followed by 10 mL of 15% aqueous sodium hydroxide, and finally 30 mL of water to quench the excess LiAlH₄. This sequence (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

-

Causality: The quenching process is highly exothermic and must be performed slowly and at low temperatures to manage the release of hydrogen gas.

-

Step 4: Isolation and Purification

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and the washings. Remove the THF under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by vacuum distillation to yield pure 4-(Methylthio)-1-butylamine.[1]

Chemical Reactivity and Applications

The reactivity of 4-(Methylthio)-1-butylamine is dictated by its two functional groups: the nucleophilic primary amine and the oxidizable thioether.

Caption: Key reactivity pathways for 4-(Methylthio)-1-butylamine.

Reactions of the Primary Amine Group

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile and a weak base.[7]

-

Acylation: Reacts readily with acyl chlorides or anhydrides to form stable N-butyl amides. This reaction is fundamental in peptide synthesis and for creating various functional materials.

-

Alkylation: Can be alkylated by alkyl halides to form secondary and tertiary amines. However, this reaction can be difficult to control and often results in a mixture of products, including quaternary ammonium salts.[8]

-

Condensation with Carbonyls: Reacts with aldehydes and ketones to form imines (Schiff bases), which are versatile intermediates in their own right.

-

Isothiocyanate Formation: A key application is its use in the synthesis of sulforaphane and related isothiocyanates, which are compounds of interest for their potential biological activities.[2]

Reactions of the Thioether Group

The sulfur atom in the thioether group is susceptible to oxidation.

-

Oxidation: Can be selectively oxidized to the corresponding sulfoxide using mild oxidizing agents like hydrogen peroxide or sodium periodate. Further oxidation with stronger agents (e.g., KMnO₄ or m-CPBA) yields the sulfone. This transformation is significant in drug development, as sulfoxides and sulfones often exhibit different solubility, metabolic stability, and biological activity profiles compared to the parent sulfide.

Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment.[9][10] The expected spectral data for 4-(Methylthio)-1-butylamine are as follows.

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct map of the hydrogen atoms in the molecule.[11]

-

-S-CH₃ (s, 3H): A sharp singlet around δ 2.1 ppm, characteristic of a methyl group attached to a sulfur atom.

-

-CH₂-S- (t, 2H): A triplet around δ 2.5 ppm, coupled to the adjacent methylene group.

-

-CH₂-N (t, 2H): A triplet around δ 2.7 ppm, deshielded by the adjacent electron-withdrawing amine group.[11]

-

-NH₂ (s, 2H): A broad singlet, typically between δ 1.0-3.0 ppm. Its chemical shift is variable and depends on concentration and solvent. This peak will disappear upon shaking the sample with D₂O.[11]

-

Internal -CH₂-CH₂- (m, 4H): A complex multiplet around δ 1.5-1.7 ppm, representing the two central methylene groups of the butyl chain.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

-

-S-CH₃: Approximately δ 15 ppm.

-

-CH₂-S-: Approximately δ 35 ppm.

-

-CH₂-N: Approximately δ 42 ppm.

-

Internal -CH₂- carbons: Signals expected in the δ 25-35 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[12]

-

N-H Stretch (Primary Amine): Two characteristic medium-intensity peaks will appear in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching modes.[11]

-

N-H Bend (Scissoring): A strong absorption band around 1550-1650 cm⁻¹.[11]

-

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ range.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 119. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent.[11]

-

Key Fragments: The most significant fragmentation is typically alpha-cleavage adjacent to the nitrogen atom, which would result in a prominent peak at m/z = 30 ([CH₂NH₂]⁺).

Safety, Handling, and Storage

4-(Methylthio)-1-butylamine is classified as a hazardous chemical and requires careful handling.[3][13]

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[13][14] It is also harmful if swallowed, inhaled, or in contact with skin.[13]

-

Personal Protective Equipment (PPE): Handling must be done in a chemical fume hood.[13] Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[13]

-

Handling: Avoid breathing vapors or mist.[13] Use spark-proof tools and explosion-proof equipment, and ground all metal parts to prevent static discharge.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a corrosives area.[13] Keep away from incompatible materials such as acids and strong oxidizing agents.[13]

-

Transport: This chemical is classified as a Dangerous Good for transport, which may require special shipping arrangements.[3]

Conclusion

4-(Methylthio)-1-butylamine is a structurally simple yet chemically versatile molecule. Its dual functionality allows for a wide range of selective transformations at either the amine or the thioether group, making it a powerful tool for synthetic chemists. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic signatures, coupled with strict adherence to safety protocols, is paramount for leveraging its full potential in research and development.

References

-

Safety data sheet - Butylamine. CPAChem. Available at: [Link]

-

Hazardous Substance Fact Sheet - Butylamine. New Jersey Department of Health. Available at: [Link]

-

O-(4-(Methylthio)butan-2-yl)hydroxylamine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Butylamine | C4H11N | CID 8007. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

4-(Methylthio)-1-butene | C5H10S | CID 548387. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

n-Butylamine. Wikipedia. Available at: [Link]

-

4-(methylthio)-1-butylamine suppliers USA. USA Chemical Suppliers. Available at: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

n-methylbutylamine. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of mono-sec-butylamine. PrepChem.com. Available at: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. Available at: [Link]

-

Spectroscopic (FT-IR, 1H, 13C NMR and UV–vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran- 3-yl)methoxy)quinoline. ResearchGate. Available at: [Link]

-

Chemical Properties of 1-Butanamine (CAS 109-73-9). Cheméo. Available at: [Link]

-

4-(Methylthio)butanol | C5H12OS | CID 519793. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

1-Butanamine. NIST WebBook. Available at: [Link]

-

Chemical Properties of Butanenitrile, 4-(methylthio)- (CAS 59121-24-3). Cheméo. Available at: [Link]

-

Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. PubMed, National Library of Medicine. Available at: [Link]

-

Solving Structures with MS, IR and NMR Lecture Course: Lesson 1 - Introduction. YouTube. Available at: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. 4-(METHYLTHIO)-1-BUTYLAMINE CAS#: 55021-77-7 [m.chemicalbook.com]

- 2. 4-(METHYLTHIO)-1-BUTYLAMINE | 55021-77-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 55021-77-7|4-(Methylthio)butan-1-amine|BLD Pharm [bldpharm.com]

- 6. Butanenitrile, 4-(methylthio)- (CAS 59121-24-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. n-Butylamine - Wikipedia [en.wikipedia.org]

- 8. manavchem.com [manavchem.com]

- 9. lehigh.edu [lehigh.edu]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. fishersci.com [fishersci.com]

- 14. cpachem.com [cpachem.com]

4-(Methylthio)-1-butylamine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(Methylthio)-1-butylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)-1-butylamine, a bifunctional molecule featuring a primary amine and a thioether, serves as a valuable building block in synthetic chemistry. Its inherent flexibility, stemming from a four-carbon aliphatic chain, gives rise to a complex conformational landscape that dictates its reactivity and potential interactions with biological targets. This guide provides a detailed exploration of the molecule's structural features, a thorough analysis of its conformational preferences, and outlines robust experimental and computational methodologies for its characterization. Understanding these fundamental properties is crucial for its effective application in medicinal chemistry and materials science.

Core Molecular Structure and Properties

4-(Methylthio)-1-butylamine (CAS No. 55021-77-7) is an aliphatic amine with the molecular formula C₅H₁₃NS and a molecular weight of 119.23 g/mol .[1][2][3] The structure consists of a butyl chain functionalized with an amino group (-NH₂) at position 1 and a methylthio group (-SCH₃) at position 4. This arrangement classifies it as both a primary amine and a sulfide (thioether).[2]

The presence of these two distinct functional groups imparts a dual chemical character. The primary amine group is basic and nucleophilic, capable of forming salts and participating in reactions like amide bond formation.[4][5] The thioether group is generally less reactive but can be oxidized and its sulfur atom possesses lone pairs of electrons that can engage in non-covalent interactions.[6]

dot graph { graph [layout=neato, splines=true, overlap=false, maxiter=1000]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];

N [label="NH₂", pos="0,0!"]; C1 [label="C1", pos="1,0.5!"]; C2 [label="C2", pos="2,0!"]; C3 [label="C3", pos="3,0.5!"]; C4 [label="C4", pos="4,0!"]; S [label="S", pos="5,0.5!"]; C5 [label="CH₃", pos="6,0!"];

Table 1: Physicochemical Properties of 4-(Methylthio)-1-butylamine

| Property | Value | Source(s) |

| CAS Number | 55021-77-7 | [1][2][7][8] |

| Molecular Formula | C₅H₁₃NS | [1][2][7] |

| Molecular Weight | 119.23 g/mol | [1][2] |

| Boiling Point | 188-190°C | [9] |

| Solubility | Soluble in Chloroform | [9] |

| Alternative Names | 4-Methylsulfanyl-butylamine | [7][8] |

Conformational Analysis: A Molecule in Motion

The single bonds of the butyl chain allow for free rotation, meaning 4-(Methylthio)-1-butylamine does not have a single rigid structure but exists as an equilibrium of multiple rapidly interconverting conformers.[10] The relative stability of these conformers is dictated by a delicate balance of torsional strain, steric hindrance, and potential non-covalent intramolecular interactions.

Key Rotatable Bonds and Dihedral Angles:

The overall shape of the molecule is primarily defined by the dihedral angles around the C-C and C-S bonds:

-

τ₁ (N-C₁-C₂-C₃): Rotation determines the orientation of the amine group relative to the chain.

-

τ₂ (C₁-C₂-C₃-C₄): Analogous to butane, this rotation leads to anti and gauche arrangements.[11]

-

τ₃ (C₂-C₃-C₄-S): Influences the positioning of the bulky thioether group.

-

τ₄ (C₃-C₄-S-C₅): Determines the orientation of the terminal methyl group.

The lowest energy conformation in the gas phase is predicted to be an extended, all-anti arrangement, which minimizes steric repulsion between the terminal functional groups. However, in solution, solvent effects and potential intramolecular interactions can stabilize more compact, gauche conformers.

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label=""]; edge [color="#202124"];

} Caption: Anti vs. Gauche conformers around the C2-C3 bond.

Methodologies for Elucidating Conformation

A comprehensive understanding of the conformational ensemble requires a synergistic approach, combining experimental data from solution-state studies with the predictive power of computational modeling.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for studying the conformational preferences of flexible molecules in solution.[12][13] By analyzing NMR parameters that are averaged over the conformational ensemble, one can deduce the relative populations of different conformers.

Workflow for NMR-Based Conformational Analysis:

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a pure sample of 4-(Methylthio)-1-butylamine in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) to a concentration of approximately 5-10 mg/mL.

-

1D NMR Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to confirm the molecular identity and assess purity.

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in resonance assignment.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, confirming the overall connectivity.[14]

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. Cross-peaks indicate that two protons are close in space (< 5 Å), regardless of their bonding connectivity.[14][15]

-

-

Data Analysis:

-

Resonance Assignment: Use the combination of 1D and 2D spectra to unambiguously assign all ¹H and ¹³C chemical shifts.

-

Coupling Constant Measurement: Extract vicinal (³J) proton-proton coupling constants from the high-resolution 1D ¹H spectrum. These values are directly related to the corresponding dihedral angles via the Karplus equation.

-

NOE Integration: Integrate the volumes of NOESY cross-peaks. The intensity of an NOE is inversely proportional to the sixth power of the distance between the two protons, providing powerful distance restraints.

-

-

Structural Interpretation: Use the collected distance and dihedral angle restraints to build a model of the dominant solution-state conformation or to define the relative populations of the major conformers in the dynamic equilibrium.

Computational Protocol: Molecular Modeling

Computational chemistry provides a powerful complementary approach, allowing for the exploration of the entire potential energy surface and the calculation of relative stabilities of different conformers.

Workflow for Computational Conformational Analysis:

Step-by-Step Methodology:

-

Initial Structure Generation: Create a 3D model of 4-(Methylthio)-1-butylamine using molecular building software.

-

Conformational Search: Perform a systematic or stochastic search of the conformational space. This is typically done using a computationally inexpensive Molecular Mechanics (MM) force field to rapidly evaluate thousands of potential structures and identify a set of low-energy candidate conformers.

-

Quantum Mechanical Refinement: Take the unique, low-energy conformers identified in the MM search and perform full geometry optimization and frequency calculations using a more accurate method, such as Density Functional Theory (DFT).[14] This step provides highly accurate geometries and relative energies (ΔG).

-

Population Analysis: Using the calculated free energies, determine the theoretical equilibrium population of each conformer at a given temperature using the Boltzmann distribution equation.

-

Validation (Optional but Recommended): From the optimized geometries, theoretical NMR parameters (chemical shifts, coupling constants) can be calculated and compared to the experimental data. A good correlation between calculated and experimental values provides strong validation for the computational model.

Table 2: Hypothetical Relative Energies of Key Conformers (Note: These are illustrative values as would be obtained from a DFT calculation in the gas phase.)

| Conformer (τ₁, τ₂, τ₃) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

| anti, anti, anti | 0.00 | ~ 65% |

| anti, anti, gauche | 0.85 | ~ 20% |

| gauche, anti, anti | 1.10 | ~ 10% |

| anti, gauche, anti | 1.50 | ~ 5% |

Relevance in Drug Discovery and Design

The three-dimensional shape of a molecule is paramount to its biological activity. For a molecule like 4-(Methylthio)-1-butylamine, which may act as a pharmacophore or a scaffold for more complex drugs, understanding its preferred conformation is critical.[4]

-

Receptor Binding: The specific 3D arrangement of the amine and thioether groups, dictated by the conformational preference of the alkyl chain, will determine how the molecule fits into a binding pocket of a protein or enzyme.

-

Structure-Activity Relationships (SAR): By understanding the stable conformers, medicinal chemists can design more rigid analogs that "lock" the molecule into its bioactive conformation, potentially leading to enhanced potency and selectivity.

-

Physicochemical Properties: The overall molecular shape influences properties like solubility and membrane permeability, which are crucial for a drug candidate's pharmacokinetic profile.

Conclusion

4-(Methylthio)-1-butylamine is a structurally simple yet conformationally complex molecule. Its flexible alkyl backbone allows it to exist as a dynamic ensemble of interconverting conformers in solution. A thorough characterization of this conformational landscape, which is essential for predicting its chemical behavior and its utility in fields like drug development, can be achieved through the integrated application of high-resolution NMR spectroscopy and computational molecular modeling. The protocols and principles outlined in this guide provide a robust framework for researchers to investigate this and other flexible molecules, enabling a deeper understanding of the critical relationship between molecular structure, conformation, and function.

References

-

4-(methylthio)-1-butylamine suppliers USA - USA Chemical Suppliers. [Link]

-

Khodov, I. A., et al. Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. arXiv. [Link]

-

Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances - MDPI. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis - auremn. [Link]

-

The conformational analysis of small, flexible molcules using NMR of liquid crystalline solutions - ePrints Soton - University of Southampton. [Link]

-

Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides - Chemistry LibreTexts. [Link]

-

Thiols And Thioethers - Master Organic Chemistry. [Link]

-

Conformational analysis | Medicinal Chemistry Class Notes - Fiveable. [Link]

-

3.7. Conformational analysis | Organic Chemistry 1: An open textbook. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(METHYLTHIO)-1-BUTYLAMINE | 55021-77-7 [chemicalbook.com]

- 3. 4-(METHYLTHIO)-1-BUTYLAMINE | 55021-77-7 [chemicalbook.com]

- 4. Buy (R)-4-Morpholino-1-(phenylthio)-2-butylamine | 870812-95-6 [smolecule.com]

- 5. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 4-(methylthio)-1-butylamine suppliers USA [americanchemicalsuppliers.com]

- 8. echemi.com [echemi.com]

- 9. 4-(METHYLTHIO)-1-BUTYLAMINE CAS#: 55021-77-7 [m.chemicalbook.com]

- 10. fiveable.me [fiveable.me]

- 11. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. auremn.org.br [auremn.org.br]

- 14. arxiv.org [arxiv.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Occurrence and Biosynthetic Pathways of 4-(Methylthio)-1-butylamine in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological significance of 4-(Methylthio)-1-butylamine in the plant kingdom. While direct evidence for the widespread presence of this specific amine is emerging, its existence is intrinsically linked to the well-documented metabolism of glucosinolates, particularly glucoerucin, in Brassicaceae. This document will delve into the biosynthetic pathway from the precursor amino acid methionine, through the formation of the isothiocyanate erucin, to the subsequent enzymatic conversion to 4-(Methylthio)-1-butylamine. Furthermore, we will explore the potential physiological roles of this amine, detail analytical methodologies for its detection and quantification, and discuss the pharmacological relevance of its isothiocyanate precursor, erucin, for an audience in drug development.

Introduction: The Glucosinolate-Myrosinase System and the Genesis of Bioactive Compounds

The Brassicaceae family, which includes well-known vegetables such as broccoli, cabbage, and rocket salad (arugula), is characterized by a unique chemical defense system known as the glucosinolate-myrosinase system. Glucosinolates are sulfur-rich secondary metabolites that, upon tissue damage, are hydrolyzed by the endogenous enzyme myrosinase to produce a variety of bioactive compounds, most notably isothiocyanates. These compounds are responsible for the characteristic pungent flavor of these plants and have been the subject of extensive research for their potential health benefits, including anticancer properties.

This guide focuses on a specific downstream product of this system, 4-(Methylthio)-1-butylamine. Its direct precursor is 4-(methylthio)butyl isothiocyanate, commonly known as erucin, which is derived from the glucosinolate glucoerucin. While the isothiocyanate erucin is well-studied, the corresponding amine has received less attention. However, recent findings indicate that amines can be significant enzymatic hydrolysis products of glucosinolates in Brassica vegetables, suggesting a natural pathway for the formation of 4-(Methylthio)-1-butylamine[1].

Biosynthesis of 4-(Methylthio)-1-butylamine: A Multi-step Enzymatic Cascade

The journey from a primary metabolite to 4-(Methylthio)-1-butylamine is a fascinating example of plant biochemical ingenuity. The pathway can be dissected into three major stages:

Stage 1: Chain Elongation of Methionine and Formation of Glucoerucin

The backbone of 4-(Methylthio)-1-butylamine originates from the amino acid methionine. However, a chain elongation process is required to extend the carbon chain to the necessary length. This pathway involves a recurring cycle of three key enzymatic reactions:

-

Condensation: An acetyl-CoA molecule condenses with a 2-oxo acid derived from methionine.

-

Isomerization: The resulting condensation product undergoes isomerization.

-

Oxidative Decarboxylation: This step yields a new 2-oxo acid with an additional methylene group[2].

This cycle repeats to produce a chain-elongated amino acid derivative, which then serves as the precursor for the core glucosinolate structure. The final steps in glucosinolate biosynthesis involve the addition of a glucose molecule and a sulfate group. In the case of glucoerucin, the precursor is 4-methylthiobutylglucosinolate[2].

Caption: Figure 1: Biosynthesis of Glucoerucin from Methionine.

Stage 2: Hydrolysis of Glucoerucin to Erucin

When the plant tissue is disrupted, for instance, by chewing or cutting, glucoerucin comes into contact with the myrosinase enzyme. Myrosinase cleaves the glucose molecule from glucoerucin, leading to the formation of an unstable intermediate that rearranges to form 4-(methylthio)butyl isothiocyanate (erucin)[3][4][5].

Caption: Figure 2: Enzymatic Hydrolysis of Glucoerucin to Erucin.

Stage 3: Conversion of Erucin to 4-(Methylthio)-1-butylamine

The final step in the formation of 4-(Methylthio)-1-butylamine is the conversion of the isothiocyanate group (-N=C=S) to a primary amine group (-NH2). Evidence suggests that this is an enzymatic process mediated by an isothiocyanate hydrolase (ITCase) present in Brassica vegetables[1]. The activity of this enzyme appears to be substrate-dependent, with a noted lower activity towards methylthioalkyl isothiocyanates like erucin compared to other isothiocyanates[1]. This suggests that while 4-(Methylthio)-1-butylamine is a natural product in these plants, it may be present in lower concentrations compared to its isothiocyanate precursor.

Caption: Figure 3: Conversion of Erucin to 4-(Methylthio)-1-butylamine.

Natural Occurrence and Physiological Role

The primary sources of glucoerucin, and by extension erucin and 4-(Methylthio)-1-butylamine, are plants of the Brassicaceae family. Rocket salad (Eruca sativa) is a particularly rich source of glucoerucin[3][6]. Other notable sources include broccoli, kohlrabi, and Chinese cabbage[7].

The physiological role of 4-(Methylthio)-1-butylamine in plants is not yet fully elucidated. However, based on the known functions of related compounds, we can infer its potential roles:

-

Defense: As a product of the glucosinolate-myrosinase system, it likely plays a role in defending the plant against herbivores and pathogens. Isothiocyanates are known to be potent feeding deterrents and antimicrobial agents.

-

Signaling: Amines in plants, particularly polyamines, are involved in a wide range of physiological processes, including growth, development, and stress responses. It is plausible that 4-(Methylthio)-1-butylamine could have signaling functions.

-

Nitrogen and Sulfur Metabolism: As a nitrogen and sulfur-containing compound, it may be involved in the storage and transport of these essential nutrients.

Analytical Methodologies for Detection and Quantification

The detection and quantification of 4-(Methylthio)-1-butylamine in plant matrices require sensitive and specific analytical techniques. Due to its polar nature and potential for low concentrations, a derivatization step is often employed to enhance its chromatographic properties and detectability.

Extraction

A common extraction procedure involves homogenizing the plant material in an acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and other interfering macromolecules. This is followed by centrifugation and filtration to obtain a clear extract.

Derivatization

Several reagents can be used to derivatize the primary amine group of 4-(Methylthio)-1-butylamine, including:

-

Dansyl chloride: Reacts with primary and secondary amines to form highly fluorescent derivatives that can be detected with high sensitivity by fluorescence detectors.

-

O-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

-

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Forms stable, fluorescent derivatives with primary and secondary amines.

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for separating and quantifying derivatized amines[8][9][10].

-

HPLC: Typically coupled with fluorescence detection (FLD) or mass spectrometry (MS). Reversed-phase columns are commonly used for separation.

-

GC: Often coupled with a flame ionization detector (FID) or mass spectrometry (MS). A capillary column with a suitable stationary phase is used for separation.

Table 1: Comparison of Analytical Techniques for Amine Analysis

| Technique | Detector | Derivatization | Advantages | Disadvantages |

| HPLC | FLD | Required | High sensitivity, good selectivity | Derivatization can be time-consuming |

| HPLC | MS | Optional | High sensitivity and selectivity, structural information | Higher instrument cost |

| GC | FID | Required | Good resolution, robust | Not suitable for thermolabile compounds |

| GC | MS | Required | High sensitivity and selectivity, structural information | Not suitable for thermolabile compounds |

Relevance for Drug Development: The Pharmacological Potential of Erucin

While research on the direct biological activities of 4-(Methylthio)-1-butylamine is limited, its precursor, erucin, has garnered significant interest in the field of drug development, particularly for its anticancer properties[3][6]. The close structural relationship suggests that some of the biological activities of erucin may be relevant to its amine derivative.

Erucin has been shown to exert its anticancer effects through multiple mechanisms:

-

Induction of Phase II Detoxification Enzymes: Erucin can induce the expression of enzymes involved in the detoxification of carcinogens[3].

-

Cell Cycle Arrest and Apoptosis: It can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting programmed cell death (apoptosis)[7][11][12][13].

-

Anti-inflammatory Effects: Erucin has demonstrated anti-inflammatory properties, which is relevant in the context of cancer, as chronic inflammation can promote tumor development.

-

Inhibition of Angiogenesis: There is evidence to suggest that erucin can inhibit the formation of new blood vessels that supply tumors with nutrients.

The potential for the in-vivo conversion of erucin to 4-(Methylthio)-1-butylamine makes the study of the amine's biological activity a promising area for future research in drug discovery and development.

Conclusion and Future Directions

The natural occurrence of 4-(Methylthio)-1-butylamine in plants is an emerging area of research, intricately linked to the well-established field of glucosinolate metabolism. While its direct detection and quantification in various plant species require further investigation, the biosynthetic pathway from methionine through glucoerucin and erucin provides a solid foundation for its existence. The potential physiological roles of this amine in plant defense and signaling, as well as the established pharmacological activities of its precursor erucin, highlight the importance of continued research in this area. Future studies should focus on developing and validating sensitive analytical methods for the direct measurement of 4-(Methylthio)-1-butylamine in a wider range of plant species and investigating its specific biological activities to unlock its full potential for both plant science and human health applications.

References

- Melchini, A., & Traka, M. H. (2010). Biological Profile of Erucin: A New Promising Anticancer Agent from Cruciferous Vegetables. Toxins, 2(3), 593–614.

- Flores, H. E., & Martin-Tanguy, J. (2000). Analysis of amines in plant materials.

- Hanschen, F. S., et al. (2023). Glucosinolate-derived amine formation in Brassica oleracea vegetables. Food Chemistry, 405(Pt B), 134907.

- Martelli, F., et al. (2021). Erucin, an H2S-Releasing Isothiocyanate, Exerts Anticancer Effects in Human Triple-Negative Breast Cancer Cells Triggering Autophagy-Dependent Apoptotic Cell Death. International Journal of Molecular Sciences, 22(16), 8567.

- Azarenko, O., Jordan, M. A., & Wilson, L. (2011). Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics. PLoS ONE, 6(7), e22472.

- Azarenko, O., Jordan, M. A., & Wilson, L. (2011). Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics. eScholarship, University of California.

- Melchini, A., et al. (2009). Antiproliferative Activity of the Dietary Isothiocyanate Erucin, a Bioactive Compound From Cruciferous Vegetables, on Human Prostate Cancer Cells. Nutrition and Cancer, 61(2), 263-269.

- ResearchGate. (n.d.). The 4-(methylthio)butyl isothiocyanate, erucin (ER), is a reduced... [Image].

- Open-i. (n.d.). The 4-(methylthio)

- Valvalidation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Science and Nutrition, 19(4), 365-372.

- Chromatographic determination of amines in food samples. Helda - University of Helsinki.

- Fahey, J. W., Zalcmann, A. T., & Talalay, P. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry, 56(1), 5-51.

- The methionine chain elongation pathway in the biosynthesis of glucosinolates in Eruca sativa (Brassicaceae). Archives of Biochemistry and Biophysics, 378(2), 268-276.

- Fiori, J., et al. (2004). The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells.

Sources

- 1. Glucosinolate-derived amine formation in Brassica oleracea vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The methionine chain elongation pathway in the biosynthesis of glucosinolates in Eruca sativa (Brassicaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 6. Erucin, an H2S-Releasing Isothiocyanate, Exerts Anticancer Effects in Human Triple-Negative Breast Cancer Cells Triggering Autophagy-Dependent Apoptotic Cell Death [mdpi.com]

- 7. Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics [escholarship.org]

- 8. Analysis of amines in plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [helda.helsinki.fi]

- 11. [PDF] Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | Semantic Scholar [semanticscholar.org]

- 12. Antiproliferative activity of the dietary isothiocyanate erucin, a bioactive compound from cruciferous vegetables, on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Glucosinolate-Myrosinase System: Unraveling the Role of 4-(Methylthio)-1-butylamine and Related Compounds in Plant Defense

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The plant kingdom has evolved sophisticated chemical defense strategies to counteract a myriad of biotic threats. Among the most effective and well-studied is the glucosinolate-myrosinase system, colloquially known as the "mustard oil bomb," predominantly found in plants of the order Brassicales.[1] This technical guide provides an in-depth exploration of this two-component defense mechanism, from the biosynthesis of its core components to the diverse array of bioactive molecules generated upon tissue disruption. While isothiocyanates are widely recognized as the primary toxic hydrolysis products, this paper delves deeper into the formation and biological significance of alternative breakdown products, including nitriles and amines such as 4-(methylthio)-1-butylamine. We will examine the enzymatic pathways, the chemical diversity of defense compounds, their specific roles in deterring herbivores and pathogens, and the state-of-the-art methodologies required for their analysis. This guide serves as a comprehensive resource for understanding the nuances of this critical plant defense system and harnessing its potential for agricultural and therapeutic applications.

The Glucosinolate-Myrosinase System: A Spatially Segregated Defense Mechanism

The efficacy of the glucosinolate-myrosinase system lies in its elegant spatial separation of a stable precursor (glucosinolate) and its activating enzyme (myrosinase).[2][3][4] This prevents autotoxicity under normal physiological conditions while enabling a rapid, potent response upon cellular damage, such as that caused by insect feeding or pathogen invasion.[3]

-

Glucosinolates (GSLs): These are sulfur- and nitrogen-containing secondary metabolites derived from amino acids.[2][4] They are stored in the vacuoles of specialized "S-cells".[3][4]

-

Myrosinases (β-thioglucosidases): These enzymes are responsible for hydrolyzing glucosinolates. They are stored in separate, adjacent cells from the S-cells.[3][4]

When plant tissue is mechanically damaged, the contents of these separate compartments mix, allowing myrosinase to access the glucosinolates and initiate a rapid chemical defense cascade.[1][3] This activation is popularly termed the "mustard oil bomb" due to the pungent and toxic nature of its products.[1]

Biosynthesis of Methionine-Derived Aliphatic Glucosinolates

The structural backbone of 4-(methylthio)-1-butylamine suggests its origin from an aliphatic glucosinolate derived from the amino acid methionine. The biosynthesis of these glucosinolates is a multi-step process involving three key phases:

-

Amino Acid Chain Elongation: The side chain of methionine is extended by the insertion of methylene groups in a series of reactions analogous to leucine biosynthesis.[4]

-

Formation of the Core Glucosinolate Structure: The elongated amino acid is converted into the characteristic glucosinolate core, involving steps like N-hydroxylation, glucosylation, and sulfation.[4]

-

Secondary Side Chain Modifications: The side chain can undergo further modifications, such as oxidation of the methylthio group to a methylsulfinyl group, creating a diverse array of glucosinolates within a single plant.[4] For instance, the conversion of glucoraphasatin (4-methylthio-3-butenyl GSL) to glucoraphenin (4-methylsulfinyl-3-butenyl GSL) is a key redox process observed in Raphanus sativus (radish).[5]

The Chemistry of Glucosinolate Hydrolysis: Generation of a Diverse Chemical Arsenal

Upon tissue damage, myrosinase cleaves the thioglucosidic bond of the glucosinolate, releasing glucose and an unstable aglycone intermediate. The fate of this aglycone is highly dependent on the specific glucosinolate side chain structure, pH, and the presence of various protein cofactors known as specifier proteins.

-

Isothiocyanates (ITCs): Under neutral pH, the aglycone spontaneously undergoes a Lossen-like rearrangement to form isothiocyanates, which are potent toxins and feeding deterrents for many generalist herbivores.[2]

-

Nitriles: In the presence of certain specifier proteins, the aglycone can be directed to form nitriles instead of isothiocyanates. 4-(Methylthio)butanenitrile is one such compound found in Brassicaceae species.[6]

-

Amines and Other Derivatives: While less common, the hydrolysis process can yield other compounds. Research on radish seeds (Raphanus sativus) has led to the isolation of several 4-methylthio-butanyl derivatives, demonstrating that the chemical output is more complex than just ITCs and nitriles.[7] The formation of primary amines like 4-(methylthio)-1-butylamine is not a direct, spontaneous product of the aglycone rearrangement but likely results from further enzymatic or chemical transformation of the primary hydrolysis products in the damaged tissue milieu.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Glucosinolate - Wikipedia [en.wikipedia.org]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of 4-methylthio-3-butenyl glucosinolate from Raphanus sativus sprouts (kaiware daikon) and its redox properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Methionine-Derived Glucosinolates: The Central Role of Chain Elongation

Abstract

Glucosinolates (GSLs) are a diverse class of sulfur-rich plant secondary metabolites characteristic of the Brassicales order, which includes economically important crops like broccoli, cabbage, and oilseed rape. These compounds and their hydrolysis products, such as isothiocyanates, are crucial for plant defense and have significant implications for human health, including cancer-preventive properties. The vast structural diversity of glucosinolates originates from different precursor amino acids. This guide focuses on the biosynthesis of aliphatic glucosinolates derived from methionine, with a specific emphasis on the foundational chain elongation pathway that generates precursors like dihomomethionine—the amino acid corresponding to the 4-(methylthio)butyl skeleton. We will dissect the enzymatic steps, provide validated experimental protocols for analysis, and explore the potential for metabolic engineering.

Introduction: The World of Glucosinolates

Glucosinolates are defined by a common core structure: a β-thioglucose moiety linked to a sulfonated oxime.[1] The variability, and thus the functional specificity, arises from the 'R' group, which is derived from one of several amino acids, primarily methionine, tryptophan, or phenylalanine.[2] When plant tissue is damaged, the enzyme myrosinase hydrolyzes the glucosinolate, releasing a glucose molecule and an unstable aglycone, which then rearranges into biologically active compounds like isothiocyanates, thiocyanates, or nitriles.[3][4] The biosynthesis of these crucial molecules can be understood as a tripartite pathway: (1) side-chain elongation of the precursor amino acid, (2) formation of the core glucosinolate structure, and (3) secondary modifications of the side chain.[5] This guide will concentrate on the aliphatic glucosinolates, which originate from methionine following one or more cycles of chain elongation.

The Foundation: Methionine Chain Elongation

The diversity of aliphatic glucosinolates is largely determined by the number of methylene groups added to the methionine side chain.[6] This iterative process, occurring in the chloroplast, is analogous to the primary metabolic pathway of leucine biosynthesis.[4][7] Each cycle adds one methylene group and involves a sequence of four key enzymatic reactions.[4][8] The process begins with the deamination of methionine into its corresponding 2-oxo acid, 4-methylthio-2-oxobutanoic acid.[9][10]

The resulting chain-elongated amino acids, such as homomethionine (C5), dihomomethionine (C6), and so on, serve as the direct precursors for the next stage of biosynthesis.[11] For instance, dihomomethionine provides the C6 skeleton that, after conversion to a glucosinolate (glucoerucin) and subsequent modification, can be hydrolyzed to form sulforaphane, a potent anti-cancer isothiocyanate.[4] The amine, 4-(methylthio)-1-butylamine, shares this carbon-sulfur backbone and is used in the chemical synthesis of sulforaphane and related isothiocyanates.[12]

Key Enzymes of the Chain Elongation Cycle

The successful elongation of the methionine chain relies on the coordinated action of four enzyme classes.

| Phase | Enzyme Class | Key Genes (in A. thaliana) | Function |

| Initiation | Branched-chain amino acid aminotransferase | BCAT4 | Catalyzes the deamination of methionine to its corresponding 2-oxo acid.[8][13] |

| Cycle Step 1 | Methylthioalkylmalate Synthase | MAM1, MAM2, MAM3 | Catalyzes the condensation of the 2-oxo acid with acetyl-CoA. This is the committed step and a key determinant of side-chain length.[4][13][14][15] |

| Cycle Step 2 | Isopropylmalate Isomerase | IPMI | Catalyzes the isomerization of the 2-(ω-methylthioalkyl)malate intermediate.[8] |

| Cycle Step 3 | Isopropylmalate Dehydrogenase | IPMDH | Catalyzes the oxidative decarboxylation to yield a new 2-oxo acid with one additional methylene group.[8] |

The resulting elongated 2-oxo acid can either undergo another round of elongation or be transaminated to form a chain-elongated amino acid (e.g., dihomomethionine), which then exits the cycle to enter the core glucosinolate pathway.[10]

Diagram 1: The Methionine Chain Elongation Cycle

Caption: The core pathway converting an amino acid to a glucosinolate.

Experimental Protocols and Methodologies

Accurate analysis of glucosinolates is fundamental to research in this field. The primary challenge is the potential for enzymatic degradation by myrosinase upon tissue disruption. Therefore, rapid inactivation is critical.

Protocol: Extraction and HPLC Analysis of Glucosinolates

This protocol is adapted from standard methods for analyzing desulfated glucosinolates, which provides excellent chromatographic separation. [16] A. Materials and Reagents

-

Plant tissue (e.g., Arabidopsis leaves)

-

Liquid nitrogen

-

Freeze-dryer

-

Methanol (80%, pre-heated to 70°C)

-

DEAE-Sephadex A-25 resin

-

Purified aryl sulfatase (Helix pomatia)

-

Internal standard (e.g., Sinigrin)

-

Milli-Q water

-

HPLC system with a UV or PDA detector and a C18 column

B. Extraction and Desulfation Workflow

-

Harvest & Inactivation: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity. Lyophilize (freeze-dry) the tissue to a constant weight.

-

Homogenization: Grind the lyophilized tissue to a fine powder.

-

Extraction: To ~50 mg of powder, add 1 mL of 70°C, 80% methanol containing the internal standard. Vortex vigorously and incubate at 70°C for 20 minutes to extract GSLs and denature myrosinase.

-

Clarification: Centrifuge at 12,000 x g for 10 minutes. Collect the supernatant.

-

Purification & Desulfation:

-

Prepare mini-columns with DEAE-Sephadex A-25 resin.

-

Load the supernatant onto the column. The anionic GSLs will bind to the resin.

-

Wash the column with water to remove impurities.

-

Add 75 µL of purified aryl sulfatase solution to the column and incubate overnight at room temperature. This cleaves the sulfate group.

-

Elute the resulting desulfoglucosinolates with 0.5 mL of Milli-Q water.

-

-

Filtration: Filter the eluate through a 0.22 µm filter before analysis.

C. HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Detection: 229 nm

-

Mobile Phase: A = Milli-Q water; B = Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

Table 2: Example HPLC Gradient Program

| Time (min) | % Water (A) | % Acetonitrile (B) |

| 0.0 | 99 | 1 |

| 20.0 | 70 | 30 |

| 25.0 | 0 | 100 |

| 30.0 | 0 | 100 |

| 31.0 | 99 | 1 |

| 40.0 | 99 | 1 |

D. Quantification Quantification is achieved by comparing the peak area of each desulfo-GSL to the peak area of the internal standard and applying a relative response factor.

Diagram 3: Workflow for Glucosinolate Analysis

Caption: Standard experimental workflow for GSL extraction and analysis.

Applications in Metabolic Engineering